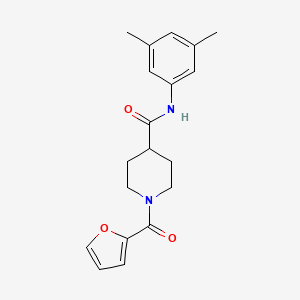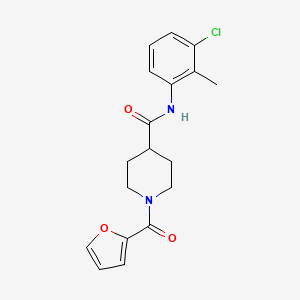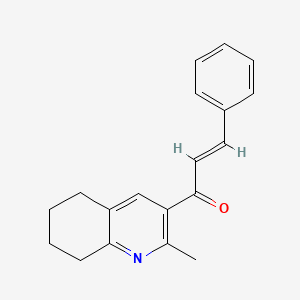![molecular formula C15H13N3O3S B5271799 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5271799.png)
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a complex organic compound that features both indole and benzoxadiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, combined with the benzoxadiazole unit, known for its fluorescence properties, makes this compound particularly intriguing for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Formation of the Benzoxadiazole Unit: The benzoxadiazole ring is typically formed through the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, under acidic or basic conditions.
Coupling Reaction: Finally, the indole sulfonyl derivative is coupled with the benzoxadiazole precursor under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups of the benzoxadiazole unit using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzoxadiazole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole unit. It can be used in imaging techniques to study biological processes at the molecular level. Additionally, the indole moiety is known for its biological activity, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound’s fluorescence properties make it useful in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its stability and reactivity also make it suitable for use in various chemical processes and manufacturing applications.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The benzoxadiazole unit, due to its fluorescent properties, can be used to track these interactions in real-time, providing valuable insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzothiazole
- 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxazole
- 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzimidazole
Uniqueness
Compared to these similar compounds, 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is unique due to the presence of the benzoxadiazole unit, which imparts distinct fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling or imaging. Additionally, the combination of the indole and benzoxadiazole moieties provides a unique set of chemical and biological activities that are not found in the other similar compounds.
Properties
IUPAC Name |
4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-9-11-5-2-3-7-13(11)18(10)22(19,20)14-8-4-6-12-15(14)17-21-16-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBLFMISMUWWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC4=NON=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE](/img/structure/B5271720.png)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperidine](/img/structure/B5271729.png)
![N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5271739.png)

![(E)-dimethyl 2-(3-(2,4-dichlorophenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5271747.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5271752.png)
![N-[2-(benzyloxy)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5271754.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5271764.png)
![3-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5271779.png)
![N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5271806.png)
![methyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5271815.png)

